
Lithium 7-methyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 7-methyloctanoate is a chemical compound with the molecular formula C9H17LiO2. It is a lithium salt of 7-methyloctanoic acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 7-methyloctanoate typically involves the neutralization of 7-methyloctanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and crystallization is common in industrial settings .
化学反応の分析
Types of Reactions: Lithium 7-methyloctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 7-methyloctanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 7-methyloctanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Lithium 7-methyloctanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium-containing compounds.
Biology: Investigated for its potential effects on biological systems, including its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of lithium 7-methyloctanoate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Used as a dietary supplement for mood stabilization.
Uniqueness: Lithium 7-methyloctanoate is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other lithium salts.
特性
CAS番号 |
94108-50-6 |
|---|---|
分子式 |
C9H17LiO2 |
分子量 |
164.2 g/mol |
IUPAC名 |
lithium;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChIキー |
CTAKQHPOILPIRW-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)CCCCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



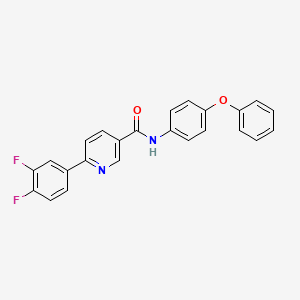


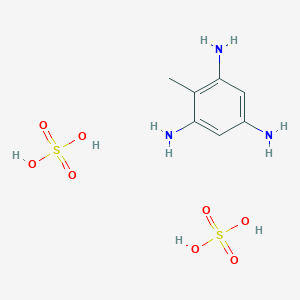
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

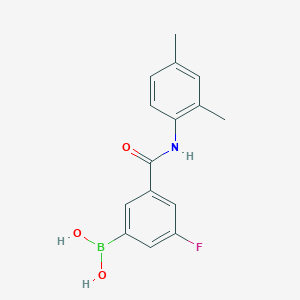
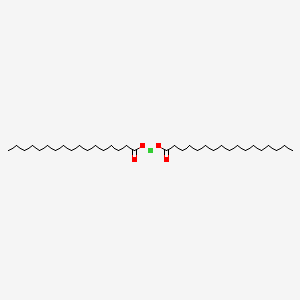
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
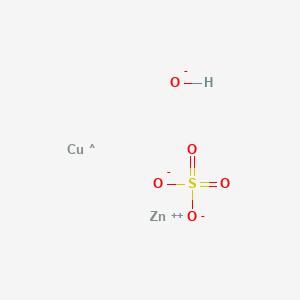
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
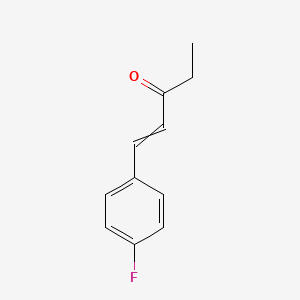
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
